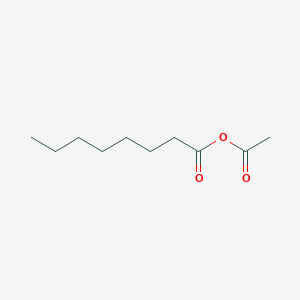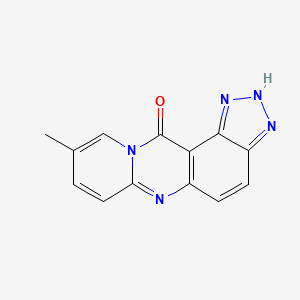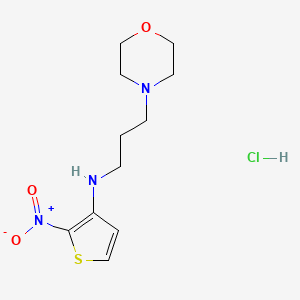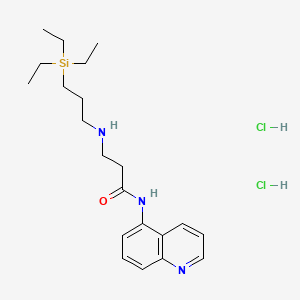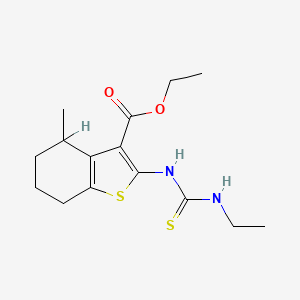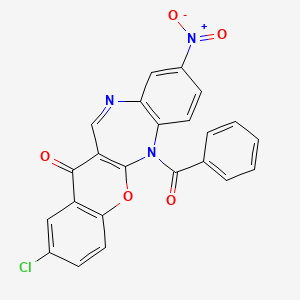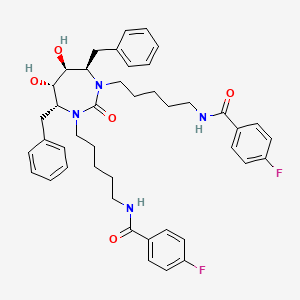
8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline is a chemical compound with the molecular formula C18H20BrNO2. It is a derivative of furoquinoline, characterized by the presence of a bromine atom at the 8th position, a butoxyethyl group at the 2nd position, and a methyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Hydrogen gas, sodium borohydride (NaBH4)
- Substitution reagents: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce de-brominated furoquinoline .
Scientific Research Applications
8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-2-(1-butoxyethyl)-4-methylquinoline
- 8-Bromo-2-(1-butoxyethyl)-4-methylfuro(2,3-c)quinoline
- 8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-b)quinoline
Uniqueness
8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline is unique due to its specific substitution pattern on the furoquinoline scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
88654-69-7 |
|---|---|
Molecular Formula |
C18H20BrNO2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
8-bromo-2-(1-butoxyethyl)-4-methylfuro[3,2-c]quinoline |
InChI |
InChI=1S/C18H20BrNO2/c1-4-5-8-21-12(3)17-10-14-11(2)20-16-7-6-13(19)9-15(16)18(14)22-17/h6-7,9-10,12H,4-5,8H2,1-3H3 |
InChI Key |
OGEGUQWVPWADFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)C1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)
